molecular formula C8H11ClIN B2963105 1-(4-Iodophenyl)-N-methylmethanamine;hydrochloride CAS No. 2411267-07-5

1-(4-Iodophenyl)-N-methylmethanamine;hydrochloride

Cat. No.: B2963105
CAS No.: 2411267-07-5
M. Wt: 283.54
InChI Key: PKIUBCFWCKZLSV-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-N-methylmethanamine hydrochloride is a halogenated arylalkylamine derivative characterized by an N-methylmethanamine backbone substituted with a 4-iodophenyl group. The iodine atom at the para position of the benzene ring confers unique electronic and steric properties, distinguishing it from other halogenated analogues. This compound is typically synthesized via nucleophilic displacement or coupling reactions, often yielding hydrochloride salts to enhance solubility and stability . Its structural features make it a candidate for pharmacological studies, particularly in targeting receptors influenced by halogen interactions.

Properties

IUPAC Name

1-(4-iodophenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSBEFJSAHIZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411267-07-5
Record name [(4-iodophenyl)methyl](methyl)amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)-N-methylmethanamine;hydrochloride typically involves the iodination of a phenyl ring followed by the introduction of a methylmethanamine group. One common method involves the reaction of 4-iodoaniline with formaldehyde and formic acid to yield the desired product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-(4-Iodophenyl)-N-methylmethanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding, while the methylmethanamine moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The following table compares key structural and physicochemical attributes of 1-(4-Iodophenyl)-N-methylmethanamine hydrochloride with similar compounds:

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
1-(4-Iodophenyl)-N-methylmethanamine HCl Iodine (I) C₈H₁₁ClIN 283.54 Under investigation (e.g., receptor binding)
1-(4-Bromophenyl)-N-methylmethanamine Bromine (Br) C₈H₁₁BrN·HCl 249.55 Precursor in enzyme inhibition studies
1-(2,4-Dichlorophenyl)-N-methylmethanamine HCl Chlorine (Cl) C₈H₁₀Cl₃N 226.53 Antidepressant activity in mice
N-Methyl-N-(4-nitrobenzyl)amine HCl Nitro (NO₂) C₈H₁₁N₂O₂·HCl 218.65 Synthetic intermediate in drug design
1-(4-Methoxyphenyl)-N-methylmethanamine HCl Methoxy (OCH₃) C₉H₁₄ClNO 203.67 Anxiolytic and antidepressant analogues

Key Observations:

  • Halogen Effects: Iodine’s larger atomic radius and polarizability enhance van der Waals interactions in receptor binding compared to smaller halogens like Cl or Br. Bromine analogues are often used as lighter halogen substitutes in structure-activity relationship (SAR) studies .
  • Electron-Withdrawing vs. In contrast, methoxy (OCH₃) groups increase electron density, influencing pharmacokinetic properties like metabolic stability .
Antidepressant Activity
  • Chlorinated Analogues: Compounds such as 1-(1,8-dichlorophenyl)-N-methylmethanamine HCl (from tetracyclic derivatives) reduced immobility times by 86.7% in murine forced swimming tests at 80 mg/kg, indicating potent antidepressant effects .
Enzyme Inhibition and Receptor Targeting
  • Brominated Analogues: 1-(4-Bromophenyl)-N-methylmethanamine serves as a precursor in synthesizing DENV NS5 RdRp inhibitors, where halogen size influences steric hindrance in enzyme active sites .
  • Nitro-Substituted Derivatives: Used in antitubercular agents, nitro groups enhance electrophilicity, improving interactions with bacterial enzymes .

Biological Activity

1-(4-Iodophenyl)-N-methylmethanamine;hydrochloride, also known as 4-Iodo-N-methylphenethylamine hydrochloride, is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C9H12ClIN2
  • Molecular Weight : 292.56 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The compound is believed to act as a monoamine releasing agent, influencing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This mechanism is similar to other compounds in its class, which have been studied for their stimulant properties.

Biological Activity Overview

This compound has shown various biological activities in research studies:

  • Stimulant Effects : The compound exhibits stimulant properties similar to amphetamines, leading to increased locomotor activity in animal models.
  • Antidepressant Potential : Preliminary studies suggest that it may have antidepressant-like effects, potentially through the modulation of serotonin levels.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, possibly due to its antioxidant capabilities.

In Vitro Studies

A study conducted on neuronal cell lines demonstrated that this compound could enhance cell viability under oxidative stress conditions. The compound was found to reduce reactive oxygen species (ROS) levels significantly.

In Vivo Studies

In animal models, administration of the compound resulted in increased locomotor activity and reduced depressive-like behavior in forced swim tests. These findings support its potential use in treating mood disorders.

Study TypeFindings
In VitroReduced ROS levels in neuronal cell lines
In VivoIncreased locomotor activity; reduced depressive behavior

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has provided insights into the functional groups that enhance biological activity. The presence of the iodo group at the para position on the phenyl ring appears crucial for maintaining potency, likely due to its influence on receptor binding affinity.

Q & A

Q. What are the recommended synthetic routes for 1-(4-iodophenyl)-N-methylmethanamine hydrochloride, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution starting from 4-iodobenzyl chloride and methylamine. For example, analogous syntheses (e.g., 1-(4-chlorophenyl)-N-methylmethanamine) use reflux conditions with ethanolic methylamine (33%) for 2 hours, followed by vacuum distillation and NaHCO₃ washes to remove excess reagents . Optimization may include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) could enhance reactivity.
  • Temperature control : Prolonged reflux (4–6 hours) may improve yield.
  • Purification : Recrystallization from ethanol/water mixtures is effective for hydrochloride salts .

Q. How should researchers characterize the purity and structural identity of this compound?

Key analytical methods include:

  • ¹H/¹³C NMR : Confirm the presence of the iodophenyl group (δ ~7.6–7.8 ppm for aromatic protons) and N-methyl resonance (δ ~2.3–2.5 ppm) .
  • HPLC-MS : Quantify purity (>95%) and detect halogenated impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N, Cl, I content) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine hydrochloride salt particles .
  • Storage : Keep in airtight containers at room temperature, away from moisture and strong oxidizers .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions compared to chloro/bromo analogs?

The 4-iodophenyl group enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) due to weaker C–I bonds vs. C–Cl/C–Br. Key considerations:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for aryl iodide substrates.
  • Solvent/base systems : Use DMF or THF with K₂CO₃ for deprotonation .
  • Byproduct analysis : Monitor for residual iodine via ICP-MS to avoid catalyst poisoning .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Solubility optimization : Use co-solvents (e.g., DMSO/PEG 400) to improve bioavailability .
  • Metabolite profiling : LC-HRMS can identify active metabolites (e.g., deiodinated species) that may explain discrepancies .
  • Dose calibration : Adjust for differences in protein binding (e.g., serum albumin) between assays .

Q. How can computational modeling guide the design of derivatives with enhanced receptor binding?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict interactions with targets like serotonin receptors.
  • QSAR analysis : Correlate substituent electronic effects (e.g., Hammett σ values) with binding affinity .
  • MD simulations : Assess stability of ligand-receptor complexes in aqueous environments .

Q. What methodologies are recommended for studying degradation pathways under physiological conditions?

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
  • HPLC-DAD-ELSD : Track degradation products and quantify stability (% recovery) .
  • Mass fragmentation : Use HRMS to identify cleavage products (e.g., loss of HI or methylamine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.